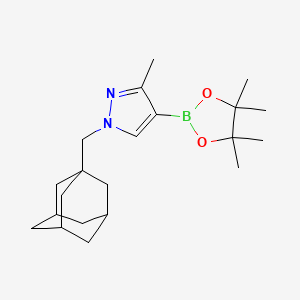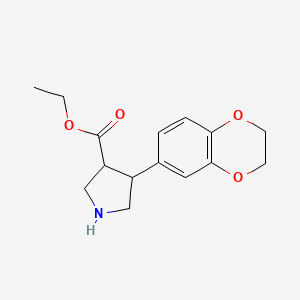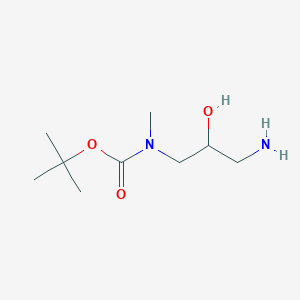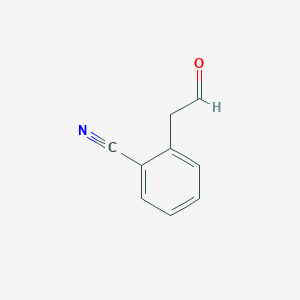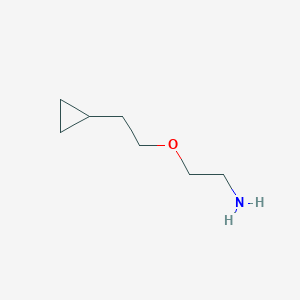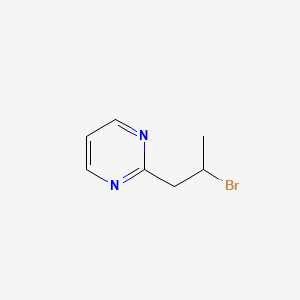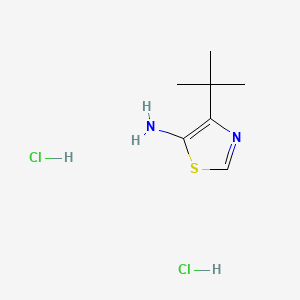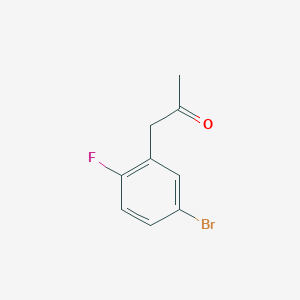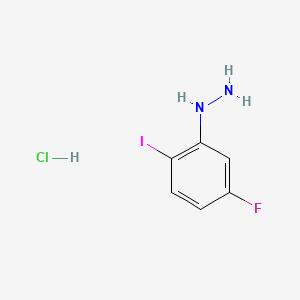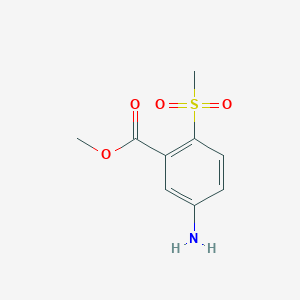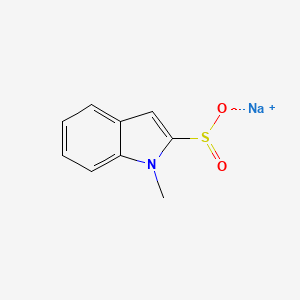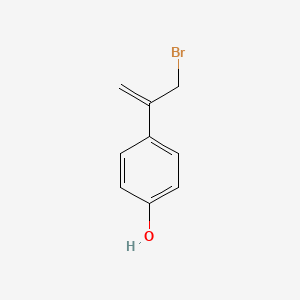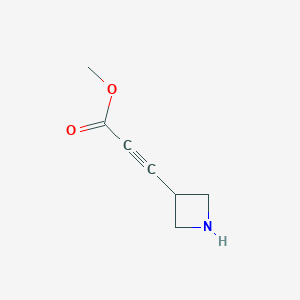![molecular formula C6H11NO B13558380 Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)
Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1r,5r,6r)-2-azabicyclo[320]heptan-6-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridines and cyclopropanes as starting materials, which undergo ring-opening and subsequent cyclization to form the desired bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted bicyclic compounds.
Scientific Research Applications
Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1r,5s,6r)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
- Rac-(1r,5s,6r)-3-azabicyclo[3.2.0]heptan-6-ol
- Rac-(1r,5s,6r)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Uniqueness
Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-5-4(6)1-2-7-5/h4-8H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
VQIILGJJJQKLPC-HSUXUTPPSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1[C@@H](C2)O |
Canonical SMILES |
C1CNC2C1C(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


